molecular formula C11H8BrN B1272043 5-Bromo-2-phenylpyridine CAS No. 27012-25-5

5-Bromo-2-phenylpyridine

Cat. No.: B1272043
CAS No.: 27012-25-5
M. Wt: 234.09 g/mol
InChI Key: PRNGIODVYLTUKH-UHFFFAOYSA-N
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Description

5-Bromo-2-phenylpyridine is a useful research compound. Its molecular formula is C11H8BrN and its molecular weight is 234.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structural Applications

5-Bromo-2-phenylpyridine and related compounds have been a focal point in synthetic chemistry, particularly for the preparation of metal-complexing molecular rods and other structurally intricate molecules. Schwab, Fleischer, and Michl (2002) developed efficient syntheses of 5-brominated 2,2'-bipyridines and 2,2'-bipyrimidines, which are valuable in this context. These compounds were synthesized using Stille coupling and bromination of bipyrimidine, showcasing their potential as building blocks in molecular design (Schwab, Fleischer, & Michl, 2002).

Catalytic Properties

This compound derivatives have been studied for their catalytic properties. Wang et al. (2011) synthesized CNN pincer Pd(II) and Ru(II) complexes with N-substituted-2-aminomethyl-6-phenylpyridines, derived from 6-bromo-2-picolinaldehyde. These complexes demonstrated significant catalytic activities, notably in allylation of aldehydes and transfer hydrogenation of ketones, indicating their utility in catalysis (Wang et al., 2011).

Halogen-Rich Intermediates

In the realm of medicinal chemistry, this compound and similar halogen-rich pyridines are considered valuable. Wu et al. (2022) developed syntheses for halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which can be used to generate a variety of pentasubstituted pyridines. These compounds hold potential for further chemical manipulations in drug development (Wu et al., 2022).

Biological and Medical Research

In biological research, 5-Bromo-2′-deoxyuridine, a related compound, has been used to study cell turnover kinetics. Bonhoeffer et al. (2000) developed a mathematical framework to analyze BrdU-labeling experiments, which helps in quantifying cell proliferation and loss rates. This research provides a quantitative approach to understanding cell turnover in various biological contexts (Bonhoeffer et al., 2000).

Safety and Environmental Concerns

There are also studies focused on the safe handling of compounds like 5-Bromo-2-nitropyridine. Agosti et al. (2017) discussed the challenges and solutions for handling hydrogen peroxide oxidations on a large scale, particularly for synthesizing 5-Bromo-2-nitropyridine, highlighting the importance of safety in chemical manufacturing processes (Agosti et al., 2017).

Mechanism of Action

Target of Action

5-Bromo-2-phenylpyridine is primarily used as a ligand in coordination chemistry . It interacts with iridium(III) chloride to form tris-heteroleptic Iridium(III) . This complex finds application as phosphorescent (triplet) emitters in organic light-emitting diodes (OLEDs) .

Mode of Action

The compound’s interaction with its targets involves the formation of a complex with iridium(III) chloride . This results in a tris-heteroleptic Iridium(III) complex that can emit phosphorescence

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role in the formation of the tris-heteroleptic Iridium(III) complex . This complex is used in OLEDs due to its self-emitting nature, fast response, wide viewing angle, and low power consumption . The downstream effects of these pathways are largely related to the performance and efficiency of the OLEDs.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 2.42 (iLOGP), 3.77 (XLOGP3), 3.51 (WLOGP), 2.82 (MLOGP), and 3.7 (SILICOS-IT), with a consensus Log Po/w of 3.24 . Its water solubility is moderately soluble .

Result of Action

The primary result of the action of this compound is the formation of a tris-heteroleptic Iridium(III) complex . This complex is a phosphorescent emitter used in OLEDs . The molecular and cellular effects of this compound’s action are primarily related to its role in the formation of this complex and its subsequent application in OLEDs.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Additionally, the compound’s action in OLEDs can be affected by factors such as temperature, humidity, and the presence of other chemicals.

Safety and Hazards

5-Bromo-2-phenylpyridine is associated with several safety hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and keeping the container tightly closed in a dry and well-ventilated place .

Future Directions

5-Bromo-2-phenylpyridine has potential applications in the field of organic light-emitting diodes (OLEDs) due to its ability to form tris-heteroleptic Iridium (III) when reacted with iridium (III) chloride . This suggests that the compound could play a significant role in the development of new OLED technologies .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-phenylpyridine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that links extracellular signals to intracellular responses . This interaction inhibits the kinase’s activity, thereby modulating the release of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β . The compound’s ability to inhibit p38α mitogen-activated protein kinase makes it a potential candidate for therapeutic strategies targeting inflammatory and neurodegenerative diseases.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of p38α mitogen-activated protein kinase by this compound leads to a decrease in the production of pro-inflammatory cytokines, which can affect cellular responses to inflammation . Additionally, this compound may impact gene expression by altering the activity of transcription factors regulated by p38α mitogen-activated protein kinase.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of p38α mitogen-activated protein kinase, where it competes with adenosine triphosphate for binding . This competitive inhibition prevents the phosphorylation of downstream targets, thereby inhibiting the kinase’s activity. The compound’s bromine and phenyl groups contribute to its binding affinity and specificity for the kinase.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under inert gas conditions and at room temperature . Its stability may decrease over extended periods or under conditions that promote degradation. Long-term studies have shown that the inhibitory effects of this compound on p38α mitogen-activated protein kinase can persist, leading to sustained modulation of cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α mitogen-activated protein kinase without causing significant toxicity . At higher doses, toxic effects such as cellular stress and apoptosis have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes responsible for its biotransformation. The compound undergoes metabolic processes that may involve oxidation, reduction, and conjugation reactions . These metabolic pathways can affect the compound’s bioavailability and activity within the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can affect its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization within the cell, which may include the cytoplasm, nucleus, or other organelles.

Properties

IUPAC Name

5-bromo-2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNGIODVYLTUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376520
Record name 5-bromo-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27012-25-5
Record name 5-bromo-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-phenylpyridine
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Synthesis routes and methods I

Procedure details

To a solution of 2,5-dibromopyridine (1.00 g) in toluene (10 mL) and ethanol (5 mL) was added phenylboronic acid (515 mg), sodium carbonate (1.34 g) and tetrakis (triphenylphosphine)palladium(0) (24 mg) and the reaction mixture was heated at reflux for 16 h. After cooling to room temperature, the reaction was quenched with water (30 mL) and extracted into ethylacetate (2×30 mL). The organic layers were washed with brine (40 mL), dried (MgSO4), reduced in vacuo and purified on silica to give 5-bromo-2-phenyl-pyridine as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
515 mg
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis (triphenylphosphine)palladium(0)
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2,5-Dibromopyridine (0.948 g, 4 mmol), phenylboronic acid (0.488 g, 4 mmol) and tetrakis(triphenylphosphine)palladium (0.116 g, 0.1 mmol) were dissolved in anhydrous tetrahydrofuran (6 mL) and a solution of sodium carbonate (0.848 g, 8 mmol) in water (6 mL) was added. The mixture was put under nitrogen and stirred at 75° C. for 16 h. The mixture was concentrated in vacuo. The residue was dissolved in water (10 mL) and extracted with dichloromethane (3×5 mL). The combined organic extracts were dried with anhydrous sodium sulphate. Column chromatography of the residue (silica gel Fluka 60, hexanes/dichloromethane 1:1) afforded 3-bromo-6-phenylpyridine as a white crystalline product.
Quantity
0.948 g
Type
reactant
Reaction Step One
Quantity
0.488 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.116 g
Type
catalyst
Reaction Step One
Quantity
0.848 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

30 g (0.127 mol) of 2,5-dibromopyridine in suspension in 100 ml of toluene, 15.4 g (0.127 mol) of phenylboronic acid, 4.4 g (0.0038 mol) of tetrakis(triphenylphosphine)palladium, 90 ml of a 2M aqueous solution of sodium carbonate and 4 ml of ethanol are introduced in succession into a 500 ml three-necked flask, and the mixture is heated at 90° C. for 22 h.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

10 g (42.2 mmol) of 2,5-dibromopyridine, 5.2 g (42.2 mmol) of phenylboronic acid and 30 ml of benzene are placed in a 250 ml three-necked round-bottomed flask, 1.5 g (1.3 mmol) of tetrakis(triphenylphosphine)palladium, 30 ml of benzene and 30 ml of aqueous 2 M sodium carbonate solution and 1.4 ml of ethanol are added and the mixture is refluxed for 17 h.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Quantity
1.4 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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